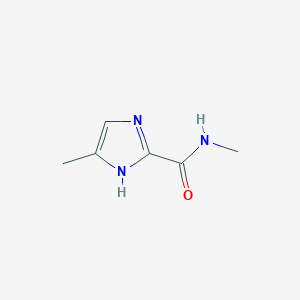
N,4-dimethyl-1H-imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-dimethyl-1H-imidazole-2-carboxamide: is a heterocyclic organic compound featuring an imidazole ring substituted with methyl groups at the nitrogen and fourth positions, and a carboxamide group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-1H-imidazole-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylimidazole with a carboxylating agent such as carbon dioxide or phosgene, followed by methylation at the fourth position using methyl iodide or a similar methylating agent. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the deprotonation and subsequent nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes typically employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,4-dimethyl-1H-imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions, often using lithium aluminum hydride or sodium borohydride, can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the positions adjacent to the nitrogen atoms. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst, or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Imidazole-2-carboxylic acid derivatives.
Reduction: N,4-dimethyl-1H-imidazole-2-amine.
Substitution: Halogenated or sulfonylated imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,4-dimethyl-1H-imidazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is a common motif in many biologically active compounds, and modifications to its structure can lead to new drugs or biochemical probes.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification.
Mécanisme D'action
The mechanism by which N,4-dimethyl-1H-imidazole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptor binding pockets, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylimidazole: Lacks the carboxamide group, making it less versatile in certain chemical reactions.
4-methylimidazole: Similar structure but without the N-methyl substitution, leading to different reactivity and applications.
Imidazole-2-carboxamide: Lacks the methyl groups, which can affect its solubility and binding properties.
Uniqueness
N,4-dimethyl-1H-imidazole-2-carboxamide is unique due to its dual methyl substitutions and carboxamide group, which confer distinct chemical and physical properties. These modifications enhance its stability, solubility, and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H9N3O |
|---|---|
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
N,5-dimethyl-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-5(9-4)6(10)7-2/h3H,1-2H3,(H,7,10)(H,8,9) |
Clé InChI |
HWALYLDILCXNOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


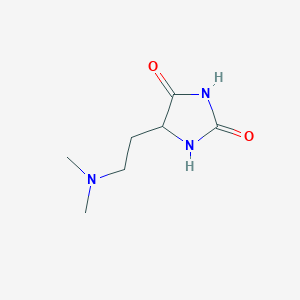
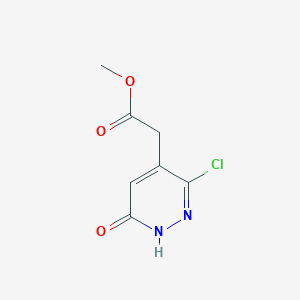
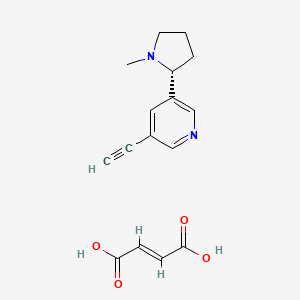

![2,6-Dimethyl-5-nitrobenzo[d]thiazole](/img/structure/B12827036.png)
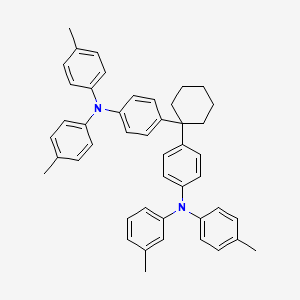
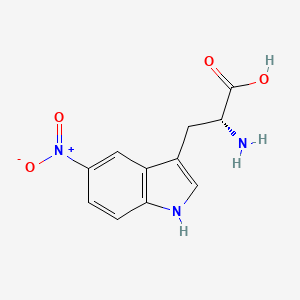
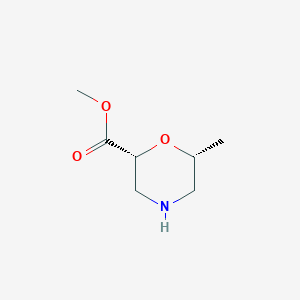
![(E)-but-2-enedioic acid;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B12827059.png)

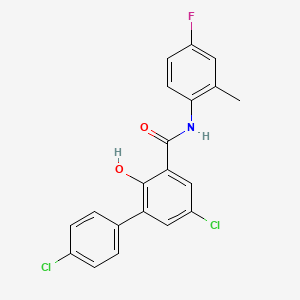
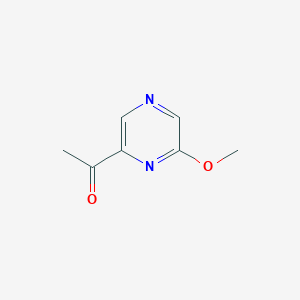
![19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile](/img/structure/B12827093.png)
![4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12827105.png)
